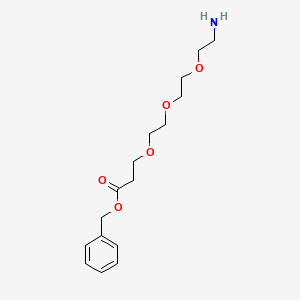
Benzyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes multiple ethoxy groups and an amino group, making it versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate typically involves the esterification of 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid with phenylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Similar structure but lacks the ester group.
3-[2-(2-Aminoethoxy)ethoxy]propanoic acid: Similar backbone but with a carboxylic acid group instead of an ester.
Uniqueness
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is unique due to its combination of multiple ethoxy groups, an amino group, and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Eigenschaften
Molekularformel |
C16H25NO5 |
|---|---|
Molekulargewicht |
311.37 g/mol |
IUPAC-Name |
benzyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H25NO5/c17-7-9-20-11-13-21-12-10-19-8-6-16(18)22-14-15-4-2-1-3-5-15/h1-5H,6-14,17H2 |
InChI-Schlüssel |
SIDYFHXKWNIOBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















